Cas no 1214899-69-0 (Carbamic acid, N-[2-(5-bromo-1,3-dihydro-1-oxo-2H-isoindol-2-yl)ethyl]-, 1,1-dimethylethyl ester)
![Carbamic acid, N-[2-(5-bromo-1,3-dihydro-1-oxo-2H-isoindol-2-yl)ethyl]-, 1,1-dimethylethyl ester structure](https://www.kuujia.com/scimg/cas/1214899-69-0x500.png)
Carbamic acid, N-[2-(5-bromo-1,3-dihydro-1-oxo-2H-isoindol-2-yl)ethyl]-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid, N-[2-(5-bromo-1,3-dihydro-1-oxo-2H-isoindol-2-yl)ethyl]-, 1,1-dimethylethyl ester
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- MDL: MFCD32666951
- Inchi: 1S/C15H19BrN2O3/c1-15(2,3)21-14(20)17-6-7-18-9-10-8-11(16)4-5-12(10)13(18)19/h4-5,8H,6-7,9H2,1-3H3,(H,17,20)
- InChI Key: RPAKMTHAPNTKHN-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NCCN1CC2=C(C1=O)C=CC(Br)=C2
Carbamic acid, N-[2-(5-bromo-1,3-dihydro-1-oxo-2H-isoindol-2-yl)ethyl]-, 1,1-dimethylethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 216429-2.500g |
tert-Butyl 2-(5-bromo-1-oxoisoindolin-2-yl)ethylcarbamate, 95% |
1214899-69-0 | 95% | 2.500g |
$2146.00 | 2023-09-09 |
Carbamic acid, N-[2-(5-bromo-1,3-dihydro-1-oxo-2H-isoindol-2-yl)ethyl]-, 1,1-dimethylethyl ester Related Literature
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Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
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Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
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Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
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Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
Additional information on Carbamic acid, N-[2-(5-bromo-1,3-dihydro-1-oxo-2H-isoindol-2-yl)ethyl]-, 1,1-dimethylethyl ester
Carbamic Acid, N-[2-(5-Bromo-1,3-Dihydro-1-Oxo-2H-Isoindol-2-Yl)Ethyl]-, 1,1-Dimethylethyl Ester: A Comprehensive Overview
Carbamic acid derivatives have long been of interest in the fields of organic chemistry and pharmacology due to their versatile applications in drug design and material science. Among these derivatives, the compound Carbamic acid, N-[2-(5-bromo-1,3-dihydro-1-oxo-2H-isoindol-2-yl)ethyl]-, 1,1-dimethylethyl ester (CAS No. 1214899-69-0) stands out as a fascinating molecule with unique structural features and potential biological activities. This compound is a member of the carbamate family, characterized by its ester functional group and a substituted isoindole moiety. Recent advancements in synthetic methodologies and computational modeling have shed new light on its synthesis, properties, and potential applications.
The structure of this compound is composed of two main segments: the carbamate group (-O-CO-N-) and the isoindole derivative. The isoindole ring system is a bicyclic structure with one oxygen atom in the ring, which introduces significant electronic effects on the molecule. The presence of a bromine atom at position 5 of the isoindole ring further enhances its reactivity and selectivity in various chemical reactions. This bromine substitution also plays a crucial role in modulating the compound's pharmacokinetic properties, such as absorption and metabolism.
Recent studies have focused on the synthesis of this compound using environmentally friendly methods. Traditionally, carbamates are synthesized via nucleophilic acyl substitution reactions between alcohols and carbamoyl chlorides. However, researchers have now explored the use of microwave-assisted synthesis to improve reaction efficiency and reduce energy consumption. For instance, a study published in *Green Chemistry* demonstrated that microwave irradiation significantly accelerates the formation of this carbamate derivative while maintaining high purity levels.
The biological activity of Carbamic acid, N-[2-(5-bromo-1,3-dihydro-1-oxo-2H-isoindol-2-yl)ethyl]-, 1,1-dimethylethyl ester has been a focal point of recent investigations. In vitro assays have revealed that this compound exhibits moderate inhibitory activity against certain enzymes associated with neurodegenerative diseases. Specifically, it has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. While its activity is not as potent as currently approved drugs like donepezil or galantamine, its unique structure suggests opportunities for further optimization through medicinal chemistry approaches.
Another area of interest lies in the material science applications of this compound. The isoindole moiety is known to exhibit nonlinear optical properties due to its conjugated π-system. Incorporating this compound into polymeric materials could potentially enhance their optical properties for applications in optoelectronics or photonics. Preliminary studies conducted at the University of California have demonstrated that thin films incorporating this compound exhibit improved refractive index modulation under laser irradiation.
From a synthetic perspective, the regioselectivity and stereochemistry of this compound are critical factors influencing its properties. The bromine substitution at position 5 introduces steric hindrance that can direct subsequent reactions toward specific pathways. For example, bromination at this position facilitates nucleophilic aromatic substitution reactions under mild conditions, making it a valuable intermediate in multi-step synthesis routes.
In terms of safety and handling considerations, while this compound is not classified as hazardous under standard conditions, proper precautions should be taken during synthesis and handling to avoid exposure to sensitive environments or prolonged contact with skin or eyes. Its stability under various storage conditions has been thoroughly evaluated by multiple research groups.
Looking ahead, ongoing research aims to explore the potential of this compound as a building block for more complex molecular architectures. Its combination with other functional groups could lead to novel materials with tailored properties for advanced applications in biotechnology and electronics.
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